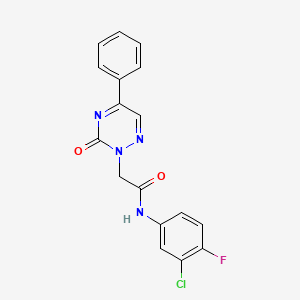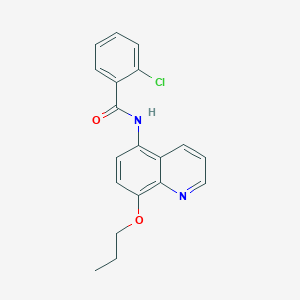![molecular formula C20H20FN5O5S2 B14980988 3-({[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B14980988.png)
3-({[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazole ring, a benzoic acid moiety, and a fluorophenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of 3-{2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOIC ACID involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions.
Attachment of the benzoic acid moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Final assembly: The final product is obtained by combining the intermediate compounds under controlled conditions, often involving purification steps like recrystallization or chromatography.
Analyse Des Réactions Chimiques
3-{2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the molecule into smaller fragments.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-{2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOIC ACID is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and fluorophenyl group are likely involved in binding to these targets, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-{2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOIC ACID include other triazole derivatives and benzoic acid derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall biological activity. The unique combination of the triazole ring, fluorophenyl group, and benzoic acid moiety in this compound sets it apart from other similar molecules, potentially offering distinct advantages in terms of its chemical reactivity and biological applications.
Propriétés
Formule moléculaire |
C20H20FN5O5S2 |
|---|---|
Poids moléculaire |
493.5 g/mol |
Nom IUPAC |
3-[[2-[[5-[(4-fluoro-N-methylsulfonylanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C20H20FN5O5S2/c1-25-17(11-26(33(2,30)31)16-8-6-14(21)7-9-16)23-24-20(25)32-12-18(27)22-15-5-3-4-13(10-15)19(28)29/h3-10H,11-12H2,1-2H3,(H,22,27)(H,28,29) |
Clé InChI |
WQMVIYFLZOAOLQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(=O)O)CN(C3=CC=C(C=C3)F)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-bromophenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14980915.png)

![2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(2-methylphenyl)propanamide](/img/structure/B14980931.png)
![2-Acetyl-5-methylphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B14980939.png)
![2-[(2-fluorobenzyl)sulfanyl]-N-(3-methoxyphenyl)-5-[(4-methylphenyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B14980941.png)

![4-[(2-fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14980950.png)
![N-(2,4-dimethylphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14980967.png)

![N-(4-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide](/img/structure/B14980981.png)
![5-bromo-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B14980983.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B14980996.png)
![2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide](/img/structure/B14981003.png)
![2,3-dihydro-1H-indol-1-yl{5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}methanone](/img/structure/B14981005.png)
